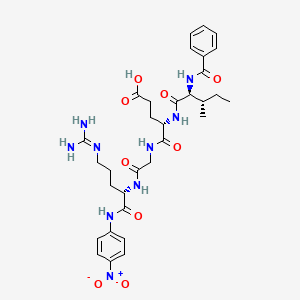

Bz-Ile-glu-gly-arg-pna

Description

Historical Context and Development of Chromogenic Peptide Substrates in Enzymology

The advent of chromogenic peptide substrates in the early 1970s revolutionized enzyme research, particularly in the study of proteases involved in blood coagulation. nih.gov Before their development, enzyme assays were often cumbersome, relying on methods that were difficult to quantify. tandfonline.com The core innovation was the coupling of a short peptide sequence, recognized by a specific enzyme, to a chromophore, a molecule that changes color upon being released. slideshare.net

The most commonly used chromophore is p-nitroaniline (pNA), which is colorless when part of the substrate but turns yellow when cleaved and released. slideshare.netpeptide.co.jp The intensity of the yellow color, which can be measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the amount of pNA released and thus to the enzyme's activity. tandfonline.compeptide.co.jpcaymanchem.com

This principle allowed for the development of sensitive and specific assays for a wide range of enzymes, including those in the coagulation, fibrinolytic, and complement systems. nih.gov The design of these substrates was guided by the elucidation of the primary structures of natural enzyme targets. For instance, understanding the amino acid sequences around the cleavage sites in prothrombin by Factor Xa directly led to the design of specific synthetic substrates. researchgate.net The introduction of automated and microtiter plate methods further expanded the accessibility and application of these assays in both research and clinical laboratories. nih.gov

Significance of Bz-Ile-Glu-Gly-Arg-pNA in the Characterization of Proteolytic Enzymes

This compound, also known as S-2222, is a prime example of a highly specific chromogenic substrate. nih.gov Its peptide sequence, Ile-Glu-Gly-Arg, was specifically designed to mimic the cleavage site of Factor Xa in prothrombin. caymanchem.comresearchgate.net This makes it a highly sensitive and specific substrate for Factor Xa, an important enzyme in the blood coagulation cascade. caymanchem.comnih.gov

The significance of this compound lies in its ability to provide a direct and quantitative measure of Factor Xa activity. caymanchem.com This is crucial for several reasons:

Enzyme Kinetics and Mechanism Studies: Researchers can use this substrate to determine key kinetic parameters of Factor Xa, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), providing fundamental insights into the enzyme's efficiency and mechanism of action. chemimpex.comsigmaaldrich.com

Inhibitor Screening and Drug Development: The development of anticoagulants often targets Factor Xa. This compound serves as a vital tool in high-throughput screening assays to identify and characterize potential inhibitors of this enzyme. chemimpex.com

Diagnostic Assays: Assays utilizing this substrate can be employed to measure the activity of Factor Xa in biological samples, which can be relevant in diagnosing and monitoring certain medical conditions related to blood coagulation. chemimpex.comnih.gov

The specificity of this compound for Factor Xa, with low reactivity towards other proteases like thrombin, further enhances its utility as a research tool. nih.gov

Research Findings and Compound Properties

Detailed studies have characterized the biochemical properties and utility of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₄₃N₉O₉ | biosynth.comechemi.comavantorsciences.com |

| Molecular Weight | 697.74 g/mol | biosynth.comechemi.com |

| CAS Number | 59068-47-2 | biosynth.comechemi.comavantorsciences.com |

| Appearance | Crystalline solid | caymanchem.com |

| Wavelength of Maximum Absorbance (λmax) | 224, 314 nm (for the intact substrate) | caymanchem.com |

| Wavelength for Detection of Cleavage | 405 nm (for released p-nitroaniline) | caymanchem.com |

| Enzyme | Reactivity | Reference |

|---|---|---|

| Factor Xa | High | caymanchem.comnih.gov |

| Thrombin | Insensitive | nih.gov |

| Plasmin | Hydrolyzed to a varying degree | nih.gov |

| Trypsin | Hydrolyzed to a varying degree | nih.gov |

| Plasma Kallikrein | Substrate | bachem.com |

| Caesalpinia echinata Serine Protease (CeSP) | Hydrolyzed | nih.gov |

Properties

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Hydrolysis Mechanism and Principles of Chromogenic Detection

Molecular Mechanism of Protease-Mediated Substrate Cleavage

The cleavage of Bz-Ile-Glu-Gly-Arg-pNA is mediated by proteases, which are enzymes that catalyze the breakdown of proteins and peptides. haemochrom.de The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate. diapharma.com The enzyme's active site is structured to recognize and bind to a specific sequence, orienting the target peptide bond for cleavage. diapharma.com

This compound is specifically designed to mimic the natural cleavage site of the serine protease Factor Xa in its natural substrate, prothrombin. diapharma.comgoogle.com Factor Xa recognizes the specific four-amino-acid sequence, Isoleucine-Glutamic acid-Glycine-Arginine (Ile-Glu-Gly-Arg). caymanchem.com The enzyme's active site binds to this sequence and catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the p-nitroanilide (pNA) group. caymanchem.comdcchemicals.com

While highly sensitive to Factor Xa, this compound can also be cleaved by other proteases, such as trypsin, although the reaction kinetics may differ. nih.govcoachrom.comchromogenicsubstrates.com This preference for an arginine residue at the cleavage site (the P1 position) is characteristic of trypsin-like serine proteases. nih.gov The selectivity of the substrate refers to how well it is bound and cleaved by different enzymes, a critical factor in designing specific assays. haemochrom.de

The general reaction is as follows: this compound + H₂O --(Protease)--> Bz-Ile-Glu-Gly-Arg-OH + p-nitroaniline coachrom.com

Principles of p-nitroanilide (pNA) Release and Quantification

The principle behind chromogenic assays using this substrate lies in the optical properties of the p-nitroanilide (pNA) molecule. haemochrom.de

Before Cleavage: When the pNA group is part of the intact substrate molecule (this compound), it is colorless and does not absorb light significantly in the visible spectrum. tandfonline.com

After Cleavage: Enzymatic hydrolysis cleaves the amide bond, releasing free p-nitroaniline into the solution. dcchemicals.comsekisuimedical.jp This free pNA has a distinct yellow color and strongly absorbs light at a specific wavelength. haemochrom.de

This change in color provides a direct and simple method for detecting and quantifying enzyme activity. The amount of yellow pNA produced is directly proportional to the extent of substrate cleavage by the enzyme. This method is widely used for various proteases, where specific peptide sequences are attached to pNA to create tailored substrates for different enzymes. dcchemicals.comnih.gov

Spectrophotometric Methodologies for Enzyme Activity Monitoring at 405 nm

The quantification of released p-nitroaniline, and thus the rate of the enzymatic reaction, is accomplished using spectrophotometry. researchgate.net A spectrophotometer is used to measure the increase in absorbance of the solution over time. coachrom.comchromogenicsubstrates.com

The standard wavelength used for detecting pNA is 405 nm . caymanchem.comtandfonline.comresearchgate.net At this wavelength, the released pNA has a significant molar absorptivity (extinction coefficient), while the intact substrate has negligible absorbance, maximizing the signal-to-noise ratio. tandfonline.com

The rate of the reaction is determined by monitoring the change in absorbance at 405 nm (ΔA/min). chromogenicsubstrates.com According to the Beer-Lambert Law (A = εcl), the absorbance (A) is linearly proportional to the concentration (c) of the absorbing substance (pNA). By using the known molar extinction coefficient (ε) of pNA at 405 nm, the rate of pNA formation, and therefore the enzyme activity, can be precisely calculated. tandfonline.com

The molar extinction coefficient for pNA at 405 nm has been established through various studies, with a commonly cited value being approximately 9,650 to 9,850 M⁻¹cm⁻¹. tandfonline.com This allows for the conversion of the measured rate of absorbance change directly into units of enzyme activity, such as nanokatals (nkat), which represents the amount of enzyme that converts one nanomole of substrate per second. diapharma.com

Below is a table summarizing the kinetic parameters for the hydrolysis of this compound by two different proteases.

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Serine Protease (from Caesalpinia echinata) nih.gov | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |

| Porcine Trypsin aniara.com | 20 | 280 | 14,000,000 |

| Bovine Factor Xa aniara.com | 300 | 100 | 333,333 |

K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of Vmax. k_cat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. The k_cat/K_m ratio is a measure of enzyme catalytic efficiency.

Specificity and Selectivity Profiles of Bz Ile Glu Gly Arg Pna

Substrate Recognition by Factor Xa and Related Coagulation Enzymes

The recognition of Bz-Ile-Glu-Gly-Arg-pNA by Factor Xa is highly specific, stemming from the enzyme's preference for particular amino acid residues at the P4 to P1 positions of the substrate. The P1 position is the residue N-terminal to the scissile bond. Factor Xa demonstrates a strong preference for Arginine (Arg) at the P1 position and Glycine (Gly) at the P2 position. expasy.orgnih.gov The P3 position is generally occupied by a negatively charged residue like Glutamic acid (Glu) or Aspartic acid, and the P4 position is often a hydrophobic residue such as Isoleucine (Ile). expasy.org The Ile-Glu-Gly-Arg sequence in this compound mimics the natural cleavage sites in prothrombin (Ile-Glu-Gly-Arg and Ile-Asp-Gly-Arg), contributing to its high affinity for Factor Xa. nih.govpnas.org

While designed for Factor Xa, other coagulation enzymes can also interact with this substrate, albeit with much lower efficiency. For instance, thrombin shows negligible activity towards S-2222. nih.gov This high degree of specificity is crucial for its use in assays measuring Factor Xa activity without significant interference from other proteases in the coagulation cascade. nih.gov

Evaluation of Specificity for Factor Xa Versus Other Serine Proteases

The specificity of this compound (S-2222) is a critical aspect of its utility as a research tool. It is highly sensitive to Factor Xa and trypsin. diapharma.comaniara.com Conversely, it is relatively insensitive to other serine proteases such as thrombin, plasmin, and both glandular and plasma kallikrein. nih.govquadratech.co.uk This selectivity allows for the specific measurement of Factor Xa even in the presence of other proteases. nih.gov

Kinetic studies provide quantitative measures of this specificity. For instance, the Michaelis-Menten constant (Km) for bovine Factor Xa with S-2222 is approximately 0.3 x 10-4 mol/L, with a catalytic rate constant (kcat) of 100 s-1. In contrast, for porcine trypsin, the Km is 0.2 x 10-4 mol/L and the kcat is 280 s-1, indicating that while trypsin can hydrolyze the substrate, the kinetic parameters differ from those of Factor Xa. aniara.com

Interactive Table: Kinetic Parameters of Various Serine Proteases with this compound

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Bovine Factor Xa | 300 aniara.com | 100 aniara.com | 333,333 |

| Porcine Trypsin | 20 aniara.com | 280 aniara.com | 14,000,000 |

| Locust Trypsin (TRY1) | 29 ± 6 acs.org | N/A | N/A |

| CeSP (Brazilwood) | 297 ± 45 nih.gov | 0.0091 ± 0.0006 nih.gov | 30.6 ± 3.1 nih.gov |

N/A: Data not available in the provided sources.

Cross-Reactivity Profiles with Diverse Protease Classes

Beyond the coagulation and fibrinolytic systems, the cross-reactivity of this compound has been evaluated against a broader range of protease classes. It is noted to be sensitive to subtilisin and acrosin. quadratech.co.uk However, it is insensitive to most other tested enzymes, including Factor IXa and papain-like enzymes. quadratech.co.uk This limited cross-reactivity is a key feature, enhancing its reliability in specific Factor Xa assays.

Studies with plant-derived serine proteases, such as one from Caesalpinia echinata (Brazilwood) seeds, have shown that this compound can be hydrolyzed, although with different kinetic parameters compared to Factor Xa. nih.gov This indicates that while the substrate is highly specific, some level of cross-reactivity can occur with proteases that share similar substrate-binding pocket characteristics.

Influence of Peptide Sequence and Modifications on Protease Specificity

The specificity of this compound is intrinsically linked to its amino acid sequence and terminal modifications. The benzoyl (Bz) group at the N-terminus and the p-nitroanilide (pNA) group at the C-terminus are crucial for its function as a chromogenic substrate. chemimpex.com The peptide sequence Ile-Glu-Gly-Arg is the primary determinant of its recognition by Factor Xa.

Modifications to this sequence can significantly alter protease specificity. For example, the substitution of the P2 residue, Glycine, can impact the enzyme's recognition. nih.gov While Glycine is dominant in the recognition specificity of Factor Xa, some studies have shown that aromatic residues in the P2 position can also be recognized. nih.gov The negatively charged Glutamic acid at P3 is also a key feature for Factor Xa recognition. expasy.org Altering these residues would likely decrease the substrate's specificity and sensitivity for Factor Xa.

Interaction with Horseshoe Crab Clotting Enzyme and Implications for Substrate Recognition

Interestingly, this compound is also a sensitive substrate for the clotting enzyme found in the hemocyte lysate of the horseshoe crab (Tachypleus and Limulus). nih.govnih.gov This clotting enzyme, which is a serine protease, is activated by bacterial endotoxins. nih.gov The hydrolysis of this compound by the endotoxin-activated lysate has been utilized to develop a sensitive assay for the detection and determination of endotoxins. nih.govnih.gov

The horseshoe crab clotting enzyme exhibits a high specificity for peptide substrates with a C-terminal Gly-Arg sequence, which is present in this compound. karger.comkarger.com This shared substrate specificity with Factor Xa suggests a degree of structural and functional conservation in the substrate-binding sites of these evolutionarily distant serine proteases. The interaction highlights how a specific peptide sequence can be recognized by different enzymes, leading to applications beyond its initial intended purpose, such as in endotoxin (B1171834) testing. nih.govnih.gov

Kinetic Characterization of Proteolytic Activity Utilizing Bz Ile Glu Gly Arg Pna

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, kcat) for Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate, Bz-Ile-Glu-Gly-Arg-pNA, can be characterized by the Michaelis-Menten kinetic parameters, Kₘ and kcat. The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the enzyme for the substrate. A lower Kₘ value generally signifies a higher affinity. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

The determination of these parameters typically involves measuring the initial reaction rates at various concentrations of this compound while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation. datapdf.com

Kinetic parameters for the hydrolysis of this compound by several enzymes have been determined in various studies. For instance, the Kₘ for human factor Xa with this substrate is approximately 0.8 mM. scientificlabs.co.uk In another study, the Kₘ of this compound for locust trypsin TRY1 was found to be 0.029 mM. acs.org A hybrid enzyme, fXYa, created by combining subdomains from coagulation factor X and trypsin, exhibited a Kₘ of 17 µM and a kcat of 39 s⁻¹ for this substrate. pnas.org

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of this compound by Various Enzymes

| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |

| Recombinant human factor Xa (rfXa) | 167 | 118 | 0.7 |

| Recombinant fXa/trypsin hybrid (rfXYa) | 17 | 39 | 2.3 |

| Recombinant trypsin (rtrypsin) | 43 | 128 | 3.0 |

| Locust Trypsin TRY1 | 29 | N/A | N/A |

Comparative Kinetic Analyses of this compound Hydrolysis by Different Enzymes

This compound is susceptible to hydrolysis by a range of serine proteases, but the rates of cleavage vary significantly, reflecting the specificities of the enzymes. nih.gov It is a particularly sensitive substrate for Factor Xa. nih.govnih.gov While it can also be hydrolyzed by enzymes like trypsin and plasmin, it is notably insensitive to thrombin. nih.gov

Comparative studies are essential for understanding the selectivity of proteases and for developing specific assays. For example, the hydrolysis rates of this compound have been compared across enzymes like human plasmin, bovine trypsin, human alpha-thrombin, and bovine factor Xa. nih.gov Such analyses have established that this substrate is a preferred tool for assays involving Factor Xa, even in the presence of other proteases like thrombin. nih.govnih.gov Furthermore, the substrate has been used to assess the activity of various other enzymes, including urokinase and kallikrein, although often with lower sensitivity compared to Factor Xa. nih.govtandfonline.com

Table 2: Comparative Hydrolysis of this compound by Different Proteases

| Enzyme | Relative Hydrolysis Rate/Sensitivity |

| Factor Xa | High |

| Trypsin | Moderate |

| Plasmin | Variable/Low |

| Thrombin | Insensitive/Very Low |

| Urokinase | Low |

| Kallikrein | Low |

Data compiled from various sources. nih.govnih.govtandfonline.com

Methodological Approaches for Initial Reaction Rate Measurements in Enzyme Assays

The use of this compound in enzyme assays relies on a straightforward and robust spectrophotometric method. The fundamental principle is the measurement of the rate of release of p-nitroaniline (pNA), which absorbs light at a wavelength of 405 nm. chromogenicsubstrates.comahajournals.org

A typical assay protocol involves the following steps:

Reagent Preparation: A stock solution of this compound is prepared, often in distilled water or a suitable buffer. chromogenicsubstrates.com The final concentration used in the assay is typically around the Kₘ value for the enzyme being studied to ensure sensitivity. nih.gov

Assay Mixture: The assay is usually conducted in a cuvette or a microtiter plate. ahajournals.org The reaction mixture contains a buffered solution at an optimal pH for the enzyme's activity (e.g., pH 8.2 for trypsin), the enzyme solution, and any necessary cofactors or modulators. chromogenicsubstrates.com

Initiation and Measurement: The reaction is initiated by the addition of the substrate to the pre-warmed assay mixture. chromogenicsubstrates.com The change in absorbance at 405 nm is monitored over time using a spectrophotometer or a microplate reader. ahajournals.org

Calculation of Initial Rate: The initial reaction rate (v₀) is determined from the linear portion of the absorbance versus time plot. This rate is directly proportional to the enzyme's activity under the specified conditions. chromogenicsubstrates.com

This methodological approach allows for the sensitive and continuous measurement of enzymatic activity, making this compound a widely used substrate in both fundamental research and clinical laboratory settings. nih.gov

Applications in Protease Function and Inhibitor Research

Assessment of Proteolytic Enzyme Activity in Defined Biochemical Systems

Bz-Ile-Glu-Gly-Arg-pNA is widely employed to measure the activity of specific proteolytic enzymes, most notably Factor Xa, a critical component of the blood coagulation cascade. thieme-connect.comnih.govcaymanchem.com The substrate's peptide sequence, Ile-Glu-Gly-Arg, is preferentially recognized and cleaved by Factor Xa. caymanchem.com This specificity allows researchers to accurately quantify Factor Xa activity in purified systems or complex biological samples. thieme-connect.comnih.gov

The assay is also used to determine the activity of other proteases, although often with lower efficiency. For instance, it has been used to measure the activity of trypsin, plasmin, and urokinase, key enzymes in digestion and fibrinolysis, respectively. thieme-connect.comnih.govnii.ac.jp The rate of pNA release is directly proportional to the enzymatic activity, enabling researchers to determine enzyme concentration and specific activity under various experimental conditions. tandfonline.com This is crucial for understanding the enzyme's role in physiological and pathological processes. For example, it has been used to assess the activity of proteases from various sources, including snake venom and microorganisms, to understand their effects on the human hemostasis system. nih.govnih.gov

| Enzyme | Common Application |

| Factor Xa | Primary substrate for activity assays in blood coagulation research. thieme-connect.comnih.govcaymanchem.com |

| Trypsin | Used to a lesser extent to study its digestive and proteolytic functions. thieme-connect.comnih.gov |

| Plasmin | Employed in fibrinolysis research to measure its clot-dissolving activity. thieme-connect.comnih.gov |

| Urokinase | Utilized in studies of fibrinolysis and tissue remodeling. nii.ac.jp |

| Novel Proteases | Applied in the screening and characterization of new proteases from various organisms. nih.govnih.govnih.gov |

Elucidation of Protease Mechanisms of Action and Catalytic Efficiencies

The use of this compound extends to the detailed investigation of enzyme kinetics, providing insights into the catalytic mechanism and efficiency of proteases. By measuring the rate of substrate hydrolysis at different substrate concentrations, researchers can determine key kinetic parameters, namely the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). tandfonline.com

The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate; a lower Km signifies a higher affinity. tandfonline.com The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time, which is a measure of the enzyme's catalytic efficiency. tandfonline.com For example, kinetic studies with this compound have been instrumental in characterizing the enzymatic properties of Factor Xa and various trypsin-like proteases. core.ac.uknih.gov These parameters are fundamental for comparing the catalytic efficiencies of different proteases or the effect of mutations on enzyme function. core.ac.uk

| Kinetic Parameter | Description | Significance in Research |

| Km (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is half of Vmax. tandfonline.com | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. tandfonline.com |

| kcat (Catalytic Rate Constant) | The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. tandfonline.com | Measures the maximum catalytic rate of the enzyme. A higher kcat indicates greater catalytic efficiency. tandfonline.com |

| kcat/Km | The specificity constant. | Represents the overall catalytic efficiency of the enzyme, taking into account both substrate binding and catalysis. core.ac.uk |

Investigation of Protease Inhibitor Potency and Specificity

A critical application of this compound is in the screening and characterization of protease inhibitors. chemimpex.com In these assays, the substrate is used to measure the residual enzyme activity in the presence of varying concentrations of a potential inhibitor. researchgate.net By observing the decrease in the rate of pNA release, researchers can determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). acs.orgtandfonline.com

This method is crucial in drug discovery for identifying and optimizing compounds that can selectively target specific proteases involved in disease. For instance, this compound is a standard tool in the development of anticoagulants that target Factor Xa. nih.gov Furthermore, by testing an inhibitor against a panel of different proteases using their respective chromogenic substrates, the specificity of the inhibitor can be determined. thieme-connect.comnih.gov This helps in assessing potential off-target effects of a therapeutic candidate.

Utility in the Discovery and Characterization of Novel Proteolytic Enzymes

This compound and similar chromogenic substrates are valuable tools for the discovery and initial characterization of new proteases from a wide range of biological sources. nih.gov When screening microbial cultures, plant extracts, or animal venoms for proteolytic activity, this substrate can be used to detect the presence of trypsin-like serine proteases that recognize the Arg-pNA cleavage site. nih.govnih.gov

Once a novel protease is identified, this compound can be used to perform an initial characterization of its substrate specificity and kinetic properties. For example, a study on a protease from the spider Nephila clavata showed that it favorably hydrolyzed this compound, indicating it is a serine protease with Factor Xa-like activity. nih.gov This initial information is crucial for guiding further purification and more detailed functional studies of the newly discovered enzyme.

Role in Advancing the Design of Peptide-Based Therapeutic Agents

The data generated from studies using this compound contributes significantly to the rational design of peptide-based therapeutic agents. chemimpex.com Understanding the specific amino acid sequences that are preferentially recognized and cleaved by a target protease is fundamental to designing effective and specific peptide inhibitors or other peptide-based drugs. unc.eduamericanpharmaceuticalreview.com

By analyzing the kinetic data from the hydrolysis of a library of synthetic substrates, including this compound, researchers can build a detailed map of a protease's substrate specificity. This knowledge allows for the design of "peptidomimetics," which are molecules that mimic the structure of the preferred peptide substrate but are modified to be resistant to cleavage and to have improved pharmacological properties like stability and bioavailability. unc.eduamericanpharmaceuticalreview.com For example, insights into the interactions between Factor Xa and this substrate have guided the development of new anticoagulant drugs. chemimpex.com Thus, this simple chromogenic substrate plays a foundational role in the complex process of modern drug discovery and design. chemimpex.comnih.gov

Advanced Methodological Considerations and Experimental Design

Optimization of Reaction Conditions for Bz-Ile-Glu-Gly-Arg-pNA Based Assays (e.g., pH, Ionic Strength, Temperature)

The rate of enzymatic cleavage of this compound, and thus the generation of the p-nitroaniline (pNA) chromophore, is profoundly influenced by the physicochemical environment of the reaction. diapharma.com Key parameters that require optimization include pH, ionic strength, and temperature. diapharma.comtandfonline.com

pH: The pH of the assay buffer affects the ionization state of both the enzyme's active site residues and the substrate itself, influencing binding and catalytic rates. diapharma.com Assays are typically performed at the pH optimum for the target enzyme's proteolytic activity. diapharma.com However, when working with complex biological samples containing multiple proteases, selecting a pH that maximizes the activity of the enzyme of interest while minimizing the activity of interfering enzymes can enhance assay specificity. diapharma.com For instance, studies utilizing this compound for enzymes like Factor Xa or trypsin have employed buffers with pH values ranging from 7.1 to 8.4. unco.edutandfonline.comkarger.comnih.gov

Ionic Strength: The ionic strength of the buffer, adjusted with salts like NaCl or KCl, can impact enzyme conformation, stability, and substrate binding. tandfonline.comru.nl For example, an assay for Factor Xa was conducted in a buffer containing 0.1 M NaCl, while another study noted an optimal ionic strength of 0.15. unco.edukarger.com A study on a serine protease from Caesalpinia echinata seeds systematically investigated the effect of various cations (K⁺, Na⁺, NH₄⁺, Mg²⁺, and Ca²⁺) on enzyme activity, highlighting the importance of this parameter. nih.gov

Temperature: The reaction rate is highly dependent on temperature. diapharma.com Most enzymatic assays are conducted at a constant, controlled temperature to ensure reproducibility. Common temperatures for assays involving this compound range from 25°C to 37°C. unco.edutandfonline.comnih.govacs.org An assay for Factor Xa activity was performed at 37°C, as were studies on a protease from Helicoverpa armigera. unco.eduacs.org Another study on protease inhibition was conducted at 30°C. tandfonline.com The chosen temperature often represents a balance between achieving a sufficient reaction rate and maintaining the stability of the enzyme over the course of the measurement.

The following table summarizes reaction conditions reported in various studies using this compound or similar chromogenic substrates.

| Enzyme/System | pH | Buffer | Ionic Strength Component | Temperature | Reference |

|---|---|---|---|---|---|

| Gilatoxin (Kallikrein-like) | 8.0 | 0.1 M HEPES | 0.1 M NaCl | 37°C | unco.edu |

| Factor Xa | 8.0 | 0.1 M Tris-HCl | 0.1 M NaCl | 30°C | tandfonline.com |

| Factor XII | 8.4 | Not Specified | 0.15 (total) | Not Specified | karger.com |

| Locust Trypsins | 8.0 | 100 mM Tris | 100 mM NaCl | 25°C | acs.org |

| Caesalpinia echinata Serine Protease (CeSP) | 7.1 | 50 mM Tris | Not specified for assay, but influence studied | 37°C | nih.gov |

Strategies for Sample Preparation and Handling in Enzymatic Assays

The reliability of data from enzymatic assays using this compound is contingent upon appropriate sample preparation and handling. The primary goal is to isolate the activity of interest from potentially interfering substances present in the biological matrix. tandfonline.com

For complex samples like blood plasma, specific preparatory steps are often necessary. In an assay for Factor XII, plasma was treated with acetone (B3395972) and activated with kaolin. nih.gov The study also found that including an inhibitor like benzamidine (B55565) during the acetone treatment step could prevent unwanted enzymatic degradation and increase the measured level of Factor XII. nih.gov

When the target enzyme is not the most abundant protein, purification is a key strategy. tandfonline.com A multi-step purification protocol was employed to isolate a serine protease from Caesalpinia echinata seeds, involving extraction, ammonium (B1175870) sulfate (B86663) precipitation, and hydrophobic interaction chromatography, before its activity was characterized using substrates like this compound. nih.gov Similarly, researchers studying gilatoxin, a toxic protease, used dialysis and lyophilization to prepare the protein for subsequent enzymatic analysis. unco.edu

Proper handling also involves the use of specific inhibitors to dissect complex enzyme systems. For example, in a Factor XII assay, a corn inhibitor was used to block Factor XIIa activity, while soybean trypsin inhibitor was used to differentiate its activity from that of plasma kallikrein. nih.gov This approach allows for the measurement of a specific enzyme's activity even in the presence of other enzymes that might also cleave the chromogenic substrate.

The general principle is that the specificity of the assay is improved when the sample is more purified and its composition is well-defined. tandfonline.com

Integration of Chromogenic Assays with Complementary Biochemical and Biophysical Techniques

While chromogenic assays provide quantitative data on enzyme kinetics and activity, integrating them with other techniques provides a more comprehensive understanding of the biological system under investigation. researchgate.netnih.gov

Mass Spectrometry (MS): Chromogenic assays can be powerfully combined with mass spectrometry. One innovative approach used the products of a chromogenic enzymatic reaction for signal enhancement in Time-of-Flight (ToF) mass spectrometry. nih.gov This demonstrates the versatility of reporter enzymes, whose activity can be quantified colorimetrically, in advanced MS-based detection platforms for various biomolecules. nih.gov

Chromatography and Sequencing: In protein characterization, enzymes whose activities are measured using this compound are often used to digest larger proteins into smaller fragments. These fragments can then be separated by High-Performance Liquid Chromatography (HPLC) and subsequently identified by N-terminal sequencing via Edman degradation. unco.edu This combination links the functional activity of the enzyme to the structural identification of its cleavage products.

X-ray Crystallography: The functional data from amidolytic activity assays using chromogenic substrates can complement structural data from X-ray crystallography. Researchers engineered a hybrid serine protease and used this compound to confirm its high catalytic activity. nih.gov This functional validation was crucial for interpreting the 3D crystal structure of the engineered enzyme bound to an inhibitor. nih.gov

Immunoassays: Chromogenic substrates are fundamental to many immunodetection techniques like ELISA and Western blotting, where they are used to generate a quantifiable signal from an enzyme-linked antibody. dcfinechemicals.com While distinct from direct substrate cleavage assays in solution, the underlying principle of enzymatic signal generation is the same. These techniques can be used alongside direct activity assays to measure both the quantity of an enzyme (by immunoassay) and its functional activity (by chromogenic substrate assay).

Q & A

Q. What are the established protocols for synthesizing Bz-Ile-Glu-Gly-Arg-pna, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Critical steps include:

- Benzoylation (Bz) of the N-terminal isoleucine (Ile) using benzoyl chloride.

- Sequential coupling of Glu, Gly, and Arg residues, ensuring side-chain protection (e.g., Arg(Pbf)).

- Para-nitroanilide (pna) conjugation via carbodiimide activation.

- Optimization: Monitor reaction efficiency via HPLC after each coupling step. Use trifluoroacetic acid (TFA) for final deprotection, followed by lyophilization. Purity ≥95% is recommended, validated by reverse-phase HPLC and mass spectrometry (MS) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity.

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS (expected [M+H]+: ~760 Da).

- NMR : 1H/13C NMR for backbone and side-chain verification.

- Critical Note : For new batches, compare retention times and spectral data with reference standards. Report deviations exceeding ±0.5% .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer :

- Store lyophilized peptide at -20°C in airtight, light-protected vials.

- Reconstitute in DMSO (≤10 mM) for short-term use (≤1 week at 4°C). Avoid repeated freeze-thaw cycles.

- Validate stability via HPLC after 6 months; degradation >5% warrants re-synthesis .

Q. Which bioactivity assays are suitable for initial screening of this compound?

- Methodological Answer :

- Protease Activity Assays : Measure cleavage kinetics (e.g., trypsin-like proteases) by monitoring p-nitroaniline release at 405 nm.

- Cellular Adhesion Assays : Test integrin-binding potential in RGD-motif-related studies (e.g., fibronectin-coated plates with cell lines like HT-1080).

- Negative Controls : Include scrambled-sequence peptides to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound bioactivity across different cell models?

- Methodological Answer :

- Hypothesis Testing : Compare protease expression profiles (e.g., via qPCR/Western blot) in divergent models.

- Dose-Response Curves : Assess EC50 variability under standardized conditions (pH 7.4, 37°C).

- Data Normalization : Use internal controls (e.g., housekeeping genes) to account for cell viability differences.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant outliers .

Q. What experimental strategies elucidate the protease specificity of this compound as a substrate?

- Methodological Answer :

- Kinetic Studies : Calculate kcat/Km using Michaelis-Menten kinetics under varied pH/temperature.

- Inhibitor Screening : Test serine/cysteine protease inhibitors (e.g., PMSF, E-64) to identify enzyme classes.

- Mutagenesis : Engineer Arg→Lys substitutions to assess cleavage specificity.

- Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to predict enzyme-substrate interactions .

Q. How can researchers validate the intracellular uptake mechanism of this compound?

- Methodological Answer :

- Fluorescent Tagging : Conjugate Cy5.5 to the C-terminus for live-cell imaging.

- Endocytosis Inhibition : Treat cells with chlorpromazine (clathrin-mediated) or filipin (caveolae-mediated) to identify uptake pathways.

- Subcellular Fractionation : Isolate lysosomes/endosomes post-uptake for peptide localization .

Q. What statistical approaches are optimal for analyzing dose-dependent effects in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to determine EC50/IC50.

- Bootstrap Analysis : Assess confidence intervals for small sample sizes (n < 6).

- Meta-Analysis : Aggregate data from independent replicates using random-effects models to address heterogeneity .

Q. How should contradictory data on this compound stability in biological matrices be addressed?

- Methodological Answer :

- Matrix-Specific Stability Tests : Incubate peptide in plasma, serum, and PBS (pH 7.4) at 37°C. Sample at 0, 1, 3, 6, 24 hrs for HPLC analysis.

- Protease Profiling : Identify matrix-specific enzymes via zymography.

- Stabilizer Screening : Test inhibitors (e.g., aprotonin) or formulation additives (e.g., PEG) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.